Home > Products > Screening Compounds P104604 > N-(cyclohexylmethyl)-D-valinamide
N-(cyclohexylmethyl)-D-valinamide -

N-(cyclohexylmethyl)-D-valinamide

Catalog Number: EVT-8073592
CAS Number:
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

N-(cyclohexylmethyl)-D-valinamide is classified as a synthetic cannabinoid, specifically an indazole-3-carboxamide derivative. Its structure allows it to interact with cannabinoid receptors in the central nervous system, primarily the CB1 and CB2 receptors. The compound is often studied for its potential therapeutic applications and its role in the growing field of synthetic drugs.

Synthesis Analysis

The synthesis of N-(cyclohexylmethyl)-D-valinamide typically involves several key steps:

  1. Starting Materials: The synthesis often begins with cyclohexylmethylamine and D-valinamide as primary reactants.
  2. Reagents: Common reagents include potassium tert-butoxide and bromomethyl cyclohexane.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions for optimal yield, often requiring heat for a specified duration (e.g., 18 hours) to facilitate the formation of the desired product.
  4. Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to isolate N-(cyclohexylmethyl)-D-valinamide from by-products.

This method has been optimized over time, with adjustments made to reaction times and temperatures to enhance yield and purity .

Molecular Structure Analysis

N-(cyclohexylmethyl)-D-valinamide features a complex molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₈N₂O
  • Molecular Weight: Approximately 222.30 g/mol
  • Structural Features:
    • A cyclohexylmethyl group that contributes to its lipophilicity.
    • An amide functional group which is crucial for its interaction with cannabinoid receptors.
    • A D-valine-derived moiety that influences its pharmacological activity.

The three-dimensional conformation of the molecule plays a significant role in its binding affinity and selectivity towards cannabinoid receptors, which can be analyzed using computational modeling techniques .

Chemical Reactions Analysis

N-(cyclohexylmethyl)-D-valinamide can undergo various chemical reactions, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, leading to the formation of cyclohexylmethylamine and D-valine.
  • Metabolic Transformations: In biological systems, N-(cyclohexylmethyl)-D-valinamide is subject to metabolic processes that can produce several metabolites through oxidation and conjugation pathways. These reactions often occur at the cyclohexylmethyl tail, affecting the compound's pharmacokinetics .
Mechanism of Action

The mechanism of action for N-(cyclohexylmethyl)-D-valinamide involves its binding to cannabinoid receptors:

  • CB1 Receptor Interaction: The compound exhibits high affinity for CB1 receptors located in the brain, leading to psychoactive effects similar to those observed with natural cannabinoids.
  • Signal Transduction: Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release, resulting in altered sensory perception, mood changes, and potential analgesic effects.

Research indicates that variations in structure can significantly impact receptor affinity and efficacy, making detailed pharmacological studies essential for understanding its full effects .

Physical and Chemical Properties Analysis

Key physical and chemical properties of N-(cyclohexylmethyl)-D-valinamide include:

  • Appearance: Typically found as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining appropriate handling procedures and potential applications in research settings .

Applications

N-(cyclohexylmethyl)-D-valinamide has several applications across different fields:

  1. Pharmacological Research: It serves as a model compound for studying synthetic cannabinoids' effects on the endocannabinoid system.
  2. Drug Development: Its structural characteristics are explored for developing new therapeutic agents targeting pain management or neurological disorders.
  3. Toxicology Studies: Due to its presence in recreational drug use, it is analyzed for safety profiles and potential health risks associated with synthetic cannabinoids.

The ongoing research into this compound highlights its significance in understanding both therapeutic potentials and public health implications related to synthetic drugs .

Synthetic Pathways and Optimization Strategies

Enantiospecific Synthesis of Carboxamide-Type Cannabinoid Derivatives

The synthesis of carboxamide-type synthetic cannabinoid receptor agonists (SCRAs), including valinamide derivatives, is critically dependent on chiral precursor selection. N-(cyclohexylmethyl)-D-valinamide and analogous compounds are synthesized via a nucleophilic substitution-esterification-amination sequence. Key intermediates include L- or D-valine methyl ester hydrochloride, whose stereochemistry determines the final compound’s enantiopurity. Studies confirm that (S)-enantiomers exhibit significantly higher CB1 receptor binding affinity (up to 100-fold) than their (R)-counterparts due to optimal steric alignment with the receptor’s orthosteric site [3] [4].

Table 1: Enantiomer-Specific CB1 Receptor Activity of Valinamide Derivatives

CompoundEnantiomerCB1 EC₅₀ (nM)Relative Efficacy (% vs. THC)
AB-FUBINACA(S)1.8320
AB-FUBINACA(R)18045
AB-CHMINACA(S)2.5290
AB-CHMINACA(R)21050

Data derived from functional NanoLuc luciferase GPCR assays [4].

Clandestine laboratories typically utilize cost-effective racemic precursors, but advanced operators employ chiral resolution (e.g., Lux® i-Cellulose-5 columns) to isolate the more potent (S)-enantiomer. Industrial-scale syntheses described in patents (e.g., Pfizer’s WO2009082815) use L-valinamide to yield (S)-configured SCRAs, while illicit producers often retain racemic mixtures due to technical constraints [3].

Regioisomerism in Indazole-Carboxamide Synthesis: Implications for Byproduct Formation

Indazole-core SCRAs face significant regioisomerism challenges during carboxamide bond formation. Alkylation of indazole at the N(1) versus N(2) position generates pharmacologically distinct regioisomers. For N-(cyclohexylmethyl)-D-valinamide analogs, N(1)-alkylation is the target, as N(2)-alkylation reduces CB1 binding affinity by >90% due to disrupted hydrogen-bonding networks [3].

Table 2: Common Byproducts in Indazole-Carboxamide Synthesis

Reaction StepPotential ByproductImpact on CB1 Activity
N-alkylationN(2)-alkyl regioisomerKi > 500 nM
Amide couplingDipeptide formationInactive
Ester hydrolysisCarboxylic acid derivativeReduced membrane permeation

Impurities arise from:

  • Incomplete regioselective alkylation during linker attachment (yield loss: 15–40%).
  • Racemization during amide coupling under high-temperature conditions.Chiral HPLC analyses of seized materials reveal that 93.6–99.3% of SCRAs exist as the (S)-enantiomer, indicating clandestine efforts to minimize inactive isomers [3] [4].

Clandestine Synthesis Challenges: Purification and Scalability

Clandestine production of N-(cyclohexylmethyl)-D-valinamide faces three key limitations:

  • Precursor Sourcing: Cyclohexylmethylamine (R₂ group) is less regulated than fluorobenzylamine, but its bulk acquisition risks detection.
  • Purification Deficiencies: Illicit labs rarely employ preparative HPLC or chiral columns, leading to products with 5–25% regioisomeric/racemic impurities. These reduce potency and increase toxicity risks [3].
  • Scalability Issues:
  • Exothermic amide coupling requires precise temperature control (<5°C) to avoid racemization.
  • Final products often contain residual solvents (e.g., acetone, DMF) at 3–12% w/w due to inadequate evaporation [4].

Table 3: Analytical Characterization of Seized SCRA Mixtures

Sample SourceTarget CompoundPurity (%)Major Impurity
EU-2019-012AB-CHMINACA76N(2)-alkyl isomer (18%)
US-2021-0455F-MDMB-PINACA68Dipeptide (14%)
AS-2022-078MDMB-FUBINACA82Carboxylic acid (9%)

Data from forensic analyses of "Spice" herbal blends [3].

Structural Modifications for Enhanced Receptor Selectivity

Structural optimization of N-(cyclohexylmethyl)-D-valinamide focuses on three domains to tune CB1/CB2 selectivity:

  • Core Modifications: Replacing indole with indazole increases metabolic stability but reduces CB1 efficacy by 20–30% [5].
  • Linker Optimization:
  • Amide linkers enhance hydrolytic stability over ester linkers.
  • Methyl ester (e.g., MDMB-series) boosts potency but accelerates hepatic metabolism.
  • R₁/R₂ Tuning:
  • Cyclohexylmethyl (R₂): Provides moderate lipophilicity (cLogP ≈ 4.2), favoring blood-brain barrier penetration without the cardiotoxicity associated with fluorinated aryl R₂ groups.
  • Amino acid residues (R₁): tert-leucine (e.g., ADB-CHMINACA) increases CB1 efficacy over valinamide by 40% [5].

Table 4: Impact of Structural Elements on Receptor Activation

Structural FeatureCB1 Efficacy (% vs. CP55,940)CB2 Selectivity (CB2/CB1 EC₅₀ Ratio)
Valinamide linker850.5
tert-Leucinamide linker1240.3
Cyclohexylmethyl-R₂781.1
4-Fluorobenzyl-R₂1100.4

Data from cAMP accumulation assays in CB1/CB2-transfected CHO cells [5].

Notably, OXIZID SCRAs incorporating cyclohexylmethyl (e.g., BZO-CHMOXIZID) show reduced efficacy in β-arrestin recruitment assays compared to earlier generations, suggesting milder adverse effect profiles [2]. Docking studies indicate the cyclohexyl group occupies a hydrophobic subpocket in CB1, reducing overactivation [5].

Properties

Product Name

N-(cyclohexylmethyl)-D-valinamide

IUPAC Name

(2R)-2-amino-N-(cyclohexylmethyl)-3-methylbutanamide

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C12H24N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

VYYCUVGXZQDLCU-LLVKDONJSA-N

SMILES

CC(C)C(C(=O)NCC1CCCCC1)N

Canonical SMILES

CC(C)C(C(=O)NCC1CCCCC1)N

Isomeric SMILES

CC(C)[C@H](C(=O)NCC1CCCCC1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.